molecular formula C16H24N2O4S B2911787 Ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate CAS No. 681837-75-2

Ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate

Cat. No.: B2911787
CAS No.: 681837-75-2
M. Wt: 340.44
InChI Key: RBJXDOQHCDEMEU-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O4S. It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications. This compound features a piperazine ring substituted with a mesitylsulfonyl group and an ethyl ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperazine and 2,4,5-trimethylbenzenesulfonyl chloride.

  • Reaction Steps: . The final step involves esterification with ethanol to produce the ethyl ester derivative.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, depending on the desired product

Major Products Formed:

  • Oxidation: Sulfonyl derivatives

  • Reduction: Piperazine derivatives

  • Substitution: Various substituted piperazines

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders. Industry: It is utilized in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The sulfonyl group plays a crucial role in binding to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Ethyl 4-(mesitylsulfonyl)piperazine-1-carboxylate

  • Ethyl 4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxylate

Uniqueness: Ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

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Properties

IUPAC Name

ethyl 4-(2,4,5-trimethylphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-5-22-16(19)17-6-8-18(9-7-17)23(20,21)15-11-13(3)12(2)10-14(15)4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJXDOQHCDEMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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